molecular formula C18H23N3O6S B613703 Boc-D-his(tos)-OH CAS No. 69541-68-0

Boc-D-his(tos)-OH

Cat. No.: B613703
CAS No.: 69541-68-0
M. Wt: 409,46 g/mole
InChI Key: DCLJSEPKYJSEHW-OAHLLOKOSA-N
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Description

Boc-D-histidine(tosyl)-OH, also known as tert-butyloxycarbonyl-D-histidine(tosyl)-OH, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the tosyl (tosylate) group protects the imidazole side chain of histidine. This compound is particularly useful in solid-phase peptide synthesis, where selective deprotection steps are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-histidine(tosyl)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The imidazole side chain is then protected by reacting the Boc-protected histidine with tosyl chloride (TsCl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of Boc-D-histidine(tosyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions

Boc-D-histidine(tosyl)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), while the tosyl group can be removed using nucleophiles like sodium methoxide.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, sodium methoxide for tosyl removal.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.

Major Products Formed

    Deprotected Histidine: Removal of the Boc and tosyl groups yields free D-histidine.

    Peptides: Coupling reactions result in the formation of peptides containing D-histidine residues.

Scientific Research Applications

Boc-D-histidine(tosyl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the design and synthesis of peptide-based drugs.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: Used in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of Boc-D-histidine(tosyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tosyl group protects the imidazole side chain. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of the carboxyl group of the amino acid and the nucleophilic attack by the amino group of another amino acid.

Comparison with Similar Compounds

Boc-D-histidine(tosyl)-OH can be compared with other protected forms of histidine, such as:

    Fmoc-D-histidine(tosyl)-OH: Uses the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

    Cbz-D-histidine(tosyl)-OH: Uses the benzyloxycarbonyl (Cbz) group for amino protection.

Uniqueness

Boc-D-histidine(tosyl)-OH is unique due to its use of the Boc group, which is stable under mildly acidic conditions and can be removed using strong acids like trifluoroacetic acid. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection steps are crucial.

Properties

IUPAC Name

(2R)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLJSEPKYJSEHW-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146981
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69541-68-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69541-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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